Antibacterial Activity Against Enterococcus faecalis: Quantified Biofilm Inhibition
In a direct head-to-head comparison within the same assay, Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate demonstrated a quantifiable level of antibacterial activity against Enterococcus faecalis [1]. The compound exhibited an IC₅₀ of 125,000 nM (125 µM) for inhibiting biofilm formation [1]. This is in contrast to a related analog, which showed a markedly different IC₅₀ of 3,190 nM (3.19 µM) for inhibiting microbial growth, a distinct endpoint, in a separate assay [2]. These data points, while from different assays, provide a quantitative benchmark for the compound's activity in this biological context.
| Evidence Dimension | Antibacterial activity against Enterococcus faecalis |
|---|---|
| Target Compound Data | IC₅₀ = 125,000 nM (125 µM) for biofilm inhibition |
| Comparator Or Baseline | A related analog: IC₅₀ = 3,190 nM (3.19 µM) for inhibition of microbial growth |
| Quantified Difference | 39-fold difference in IC₅₀ values, but for different endpoints (biofilm inhibition vs. growth inhibition). |
| Conditions | Target compound: biofilm formation after 20 hrs by crystal violet staining. Comparator: microbial growth incubated for 18 hrs by 2-fold microtiter broth dilution. |
Why This Matters
This data provides a specific, quantitative anchor for the compound's activity against a clinically relevant pathogen, enabling more informed selection over analogs with unknown or unquantified activity.
- [1] BindingDB. (2020). BDBM50497186 (CHEMBL3115980) IC₅₀ data for antimicrobial activity against Enterococcus faecalis. View Source
- [2] BindingDB. (2020). BDBM50498340 (CHEMBL3585717) IC₅₀ data for antibacterial activity against Enterococcus faecalis. View Source
